Menoctone
Overview
Description
Preparation Methods
The synthesis of menoctone involves the reaction of 2-hydroxy-1,4-naphthoquinone with 8-cyclohexyloctyl bromide under basic conditions. The reaction typically uses a base such as potassium carbonate in a solvent like dimethylformamide. The product is then purified through recrystallization . Industrial production methods have been optimized to improve yield and reduce costs, including the development of a convergent synthesis method that requires fewer steps and utilizes less expensive reagents .
Chemical Reactions Analysis
Menoctone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinone derivatives.
Reduction: Reduction of this compound can lead to the formation of hydroquinone derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the quinone moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include different quinone and hydroquinone derivatives .
Scientific Research Applications
Menoctone has been extensively studied for its antimalarial properties. It has shown potent activity against liver-stage malaria parasites and corresponding erythrocytic stages . Additionally, this compound has been investigated for its efficacy against other protozoal infections, such as Theileria parva, which causes East Coast fever in cattle . Its ability to inhibit mitochondrial respiration in parasites makes it a valuable tool in parasitology research .
Mechanism of Action
Menoctone exerts its antimalarial effects by targeting the mitochondrial respiration chain of Plasmodium parasites. It specifically inhibits the electron transport at the ubiquinone (coenzyme Q) locus, disrupting the parasite’s energy metabolism . This mechanism is similar to that of atovaquone, another antimalarial drug .
Comparison with Similar Compounds
Menoctone is structurally similar to other hydroxynaphthoquinones, such as lapinone and atovaquone. While all these compounds share a common mechanism of action, this compound is unique in its specific alkyl side chain, which influences its pharmacokinetic properties and efficacy . Similar compounds include:
Lapinone: Another hydroxynaphthoquinone with antimalarial activity.
Atovaquone: A widely used antimalarial drug that also targets mitochondrial respiration.
This compound’s distinct structure and specific activity profile make it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
3-(8-cyclohexyloctyl)-4-hydroxynaphthalene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O3/c25-22-19-15-10-11-16-20(19)23(26)24(27)21(22)17-9-4-2-1-3-6-12-18-13-7-5-8-14-18/h10-11,15-16,18,25H,1-9,12-14,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMFNXJCDGGBEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCCCCCC2=C(C3=CC=CC=C3C(=O)C2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60932651 | |
Record name | 2-(8-Cyclohexyloctyl)-3-hydroxynaphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60932651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14561-42-3 | |
Record name | Menoctone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014561423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MENOCTONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103336 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(8-Cyclohexyloctyl)-3-hydroxynaphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60932651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MENOCTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP1A5BD6K9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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